molecular formula C16H10FN5OS2 B14757883 5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B14757883
M. Wt: 371.4 g/mol
InChI Key: SMJGLNVGTJLIRV-UELMBQOKSA-N
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Description

5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that features a combination of pyrazole, thiazole, and thiazolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the condensation of 3-(4-fluorophenyl)pyrazole-4-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine in ethanol . The reaction proceeds via a Knoevenagel condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H10FN5OS2

Molecular Weight

371.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7+,18-15?

InChI Key

SMJGLNVGTJLIRV-UELMBQOKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C/3\C(=O)N(C(=N)S3)C4=NC=CS4)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F

Origin of Product

United States

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